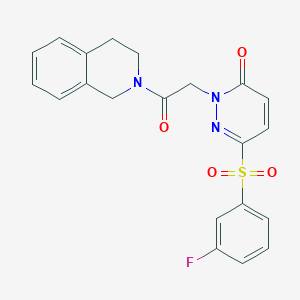
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one is a synthetic organic compound featuring a complex structure combining various functional groups It belongs to the class of pyridazinones and contains a fluorophenyl group, which may contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one typically involves multiple steps, each requiring precise control over reaction conditions to achieve the desired product with high yield and purity. One common synthetic route might involve:
Starting materials: Typically, the synthesis begins with commercially available compounds, such as 3,4-dihydroisoquinoline and 3-fluorobenzenesulfonyl chloride.
Step 1: Condensation of 3,4-dihydroisoquinoline with 2-bromoacetyl chloride to form 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl intermediate.
Step 2: Reaction of the intermediate with 3-fluorobenzenesulfonyl chloride under basic conditions to introduce the fluorophenylsulfonyl group.
Step 3: Cyclization with appropriate reagents to form the pyridazinone ring, finalizing the synthesis of the target compound.
Industrial Production Methods
For large-scale industrial production, the process needs optimization to ensure cost-effectiveness, scalability, and environmental compliance. Industrial methods might include:
Batch process: Using automated reactors for precise temperature and pressure control.
Continuous flow chemistry: To enhance efficiency, reduce reaction times, and improve product consistency.
Purification techniques: Such as crystallization, distillation, or chromatography to achieve the required purity standards.
化学反应分析
Types of Reactions
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to yield different oxidative derivatives.
Reduction: It may also be reduced, targeting specific functional groups within the molecule.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly involving the pyridazinone and fluorophenyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: May involve catalysts or specific solvents to facilitate reactions.
Major Products Formed
Oxidation products: Higher oxidation states of the compound or its derivatives.
Reduction products: Hydrogenated forms or reduced derivatives.
Substitution products: Varied depending on the substituent introduced and the reaction conditions.
科学研究应用
Chemistry
In organic chemistry, 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound may exhibit biological activity, serving as a lead compound for drug development. Its potential interactions with biological targets such as enzymes or receptors make it a subject of interest in pharmacological research.
Medicine
Potential medicinal applications could include its use as a therapeutic agent due to its ability to interact with specific molecular targets. Research might focus on its efficacy and safety profiles for treating various conditions.
Industry
In the industrial sector, this compound could be employed in the synthesis of specialty chemicals or as a precursor for manufacturing materials with desired properties.
作用机制
The mechanism by which 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Influencing cellular pathways such as apoptosis, proliferation, or differentiation.
相似化合物的比较
When compared to similar compounds, such as other pyridazinones or fluorophenyl derivatives, 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one stands out due to its unique combination of functional groups. Similar compounds might include:
2-(3,4-dihydroisoquinolin-2(1H)-yl)-pyridazin-3(2H)-one: : Lacks the fluorophenylsulfonyl group.
6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one: : Does not contain the 3,4-dihydroisoquinoline moiety.
2-(2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one: : Missing the 3,4-dihydroisoquinolin-2(1H)-yl group.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its complex structure and versatile chemical properties make it a valuable subject for ongoing research and industrial applications.
属性
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(3-fluorophenyl)sulfonylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c22-17-6-3-7-18(12-17)30(28,29)19-8-9-20(26)25(23-19)14-21(27)24-11-10-15-4-1-2-5-16(15)13-24/h1-9,12H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQJECPZDCBEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














